Benzyl oxazol-5-ylcarbamate
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Overview
Description
Benzyl oxazol-5-ylcarbamate is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₃. It is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry . This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl oxazol-5-ylcarbamate typically involves the reaction of benzylamine with oxazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an amide bond, resulting in the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Benzyl oxazol-5-ylcarbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Benzyl oxazol-5-ylcarbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl oxazol-5-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Benzoxazole: Similar in structure but contains a benzene ring fused to an oxazole ring.
Isoxazole: Similar to oxazole but with the positions of the oxygen and nitrogen atoms reversed.
Uniqueness: Benzyl oxazol-5-ylcarbamate is unique due to its specific substitution pattern and the presence of the benzyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Benzyl oxazol-5-ylcarbamate, a compound belonging to the carbamate class, has garnered attention in pharmacological and medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by a benzyl group attached to an oxazole ring, which is further linked to a carbamate functional group. Its molecular formula is C10H10N2O2, with a molecular weight of 198.20 g/mol. The unique structure allows for interactions with various biological pathways, enhancing its utility in medicinal applications.
1. Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including this compound, exhibit notable antimicrobial properties. A study on benzoxazole derivatives revealed significant antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against Candida albicans . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.12 µg/mL for effective strains.
2. Anti-inflammatory Effects
This compound has shown potential in reducing inflammation. In vitro studies demonstrated its ability to inhibit lipoxygenase activity, which plays a critical role in inflammatory processes . Compounds structurally related to this carbamate have been tested for their anti-inflammatory effects, showing promising results in models of carrageenan-induced paw edema .
3. Anticancer Activity
The anticancer properties of this compound have been explored through various derivatives. For instance, compounds related to this structure demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values ranged from 20 nM to over 50 µM depending on the specific derivative and cell line evaluated . The mechanism often involves apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways, particularly those linked to inflammation and cancer progression.
- Cellular Interaction : It interacts with cellular receptors and transporters, influencing cellular uptake and efflux mechanisms that affect drug efficacy.
Case Study 1: Anticancer Efficacy
In a study assessing the efficacy of this compound derivatives against human cancer cell lines, it was found that certain modifications significantly enhanced cytotoxicity. For example, the introduction of halogen substituents on the aromatic ring improved the overall potency against MCF-7 cells with an IC50 value of 57.89 µM .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related compounds showed that they could reduce edema in animal models significantly. The study utilized carrageenan-induced paw edema models where the compounds exhibited up to 86% inhibition compared to control groups .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
benzyl N-(1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C11H10N2O3/c14-11(13-10-6-12-8-16-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14) |
InChI Key |
LKXXNDBECNPKJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=CO2 |
Origin of Product |
United States |
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